Cas no 2305299-60-7 (N-[(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-propenamide)
![N-[(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-propenamide structure](https://ja.kuujia.com/scimg/cas/2305299-60-7x500.png)
N-[(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-propenamide 化学的及び物理的性質
名前と識別子
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- N-[(2,4-Dimethoxyphenyl)-(4-methoxyphenyl)methyl]prop-2-enamide
- 2305299-60-7
- Z3405280907
- EN300-26575906
- N-[(2,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]prop-2-enamide
- N-[(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-propenamide
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- インチ: 1S/C19H21NO4/c1-5-18(21)20-19(13-6-8-14(22-2)9-7-13)16-11-10-15(23-3)12-17(16)24-4/h5-12,19H,1H2,2-4H3,(H,20,21)
- InChIKey: IHRRYKCQDUXYMB-UHFFFAOYSA-N
- SMILES: C(NC(C1=CC=C(OC)C=C1OC)C1=CC=C(OC)C=C1)(=O)C=C
計算された属性
- 精确分子量: 327.14705815g/mol
- 同位素质量: 327.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 7
- 複雑さ: 406
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.8Ų
- XLogP3: 3.2
N-[(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-propenamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26575906-0.05g |
N-[(2,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]prop-2-enamide |
2305299-60-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-propenamide 関連文献
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1. Back matter
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
N-[(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-propenamideに関する追加情報
Professional Introduction to N-[(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-propenamide (CAS No. 2305299-60-7)
N-[(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-propenamide, a compound with the chemical identifier CAS No. 2305299-60-7, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The structural framework of this molecule, characterized by its dual aromatic rings and an amide functional group, positions it as a promising candidate for further investigation in medicinal chemistry.
The molecular structure of N-[(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-propenamide consists of two methoxy-substituted phenyl groups linked through a central amide bond. This configuration not only contributes to the compound's stability but also enhances its solubility in various solvents, making it suitable for a wide range of biochemical assays. The presence of multiple hydroxyl and amide groups further increases its reactivity, allowing for diverse chemical modifications that can be tailored to specific pharmacological targets.
In recent years, there has been growing interest in the development of novel compounds that exhibit antioxidant and anti-inflammatory properties. N-[(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-propenamide has shown promise in preliminary studies as a potential therapeutic agent due to its ability to modulate key signaling pathways involved in oxidative stress and inflammation. These pathways are implicated in various chronic diseases, including neurodegenerative disorders and cardiovascular conditions.
One of the most compelling aspects of this compound is its potential to interact with multiple biological targets simultaneously. The dual aromatic rings in its structure provide multiple binding sites that can engage with enzymes and receptors involved in disease processes. This polypharmacological approach has been increasingly recognized as a viable strategy for developing more effective therapeutics that can address complex pathologies through multiple mechanisms of action.
Recent research has highlighted the importance of structure-activity relationships (SAR) in optimizing the pharmacological properties of small molecules. N-[(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-propenamide serves as an excellent model for studying SAR due to its well-defined structural features and predictable reactivity. By systematically modifying its chemical structure, researchers can fine-tune its biological activity to achieve desired therapeutic effects while minimizing adverse side effects.
The synthesis of N-[(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-propenamide involves a series of well-established organic reactions, including condensation reactions and aromatic substitutions. These synthetic pathways are robust and scalable, making it feasible to produce large quantities of the compound for both preclinical and clinical studies. The ability to synthesize this compound efficiently is crucial for advancing its development into a viable drug candidate.
In the context of drug discovery, N-[(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-propenamide exemplifies the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. Its development underscores the need for integrated approaches that combine computational modeling with experimental validation to accelerate the discovery of novel therapeutics. By leveraging cutting-edge technologies such as high-throughput screening and machine learning algorithms, researchers can more rapidly identify promising compounds like this one for further investigation.
The potential applications of N-[(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-propenamide extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of more complex molecules used in agrochemicals and specialty chemicals. Additionally, its ability to modulate biological pathways suggests that it may have applications in personalized medicine, where it could be tailored to individual patient profiles to maximize therapeutic efficacy.
As our understanding of disease mechanisms continues to evolve, so too does our capacity to develop innovative treatments. N-[(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-propenamide stands at the forefront of this progress, offering a glimpse into the future of precision medicine. Its development underscores the enduring importance of basic scientific research in driving advancements that improve human health and well-being.
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